molecular formula C19H30O B568914 5beta-Androst-16-en-3alpha-ol CAS No. 4572-71-8

5beta-Androst-16-en-3alpha-ol

Cat. No. B568914
CAS RN: 4572-71-8
M. Wt: 274.448
InChI Key: KRVXMNNRSSQZJP-DLEIETQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androst-16-en-3alpha-ol, also known as Androstenol, is a steroidal compound . It has a molecular formula of C19H30O and a molecular weight of 274.44 .


Physical And Chemical Properties Analysis

5beta-Androst-16-en-3alpha-ol is a powder form substance . It has a solubility of 19.60-20.40 mg/mL in ethanol, and it’s clear and colorless .

Scientific Research Applications

Neuroendocrine Regulation and Stress Response

Research highlights the significance of androgen metabolites, particularly those similar to "5beta-Androst-16-en-3alpha-ol," in modulating brain function and stress responses. These metabolites interact with estrogen receptors, particularly estrogen receptor beta, indicating an alternate pathway for androgen regulation of brain functions. This interaction is crucial for understanding the comprehensive effects of gonadal steroid hormones on reproductive physiology, sexual behavior, stress responses, immune function, cognition, and neural protection. The metabolite 5alpha-androstane-3beta,17beta-diol (3beta-Diol), a dihydrotestosterone product, has been shown to play a pivotal role in modulating the stress response mediated by the hypothalamo-pituitary-adrenal axis through estrogen receptors, challenging the traditional roles ascribed to androgen and estrogen receptors in neuroendocrinology (Handa et al., 2008).

Modulation of Seizure Processes and Hippocampal Function

Androgens, including compounds similar to "5beta-Androst-16-en-3alpha-ol," have been studied for their potential to modulate seizure processes and their effects on the hippocampus. Testosterone and its metabolites, such as 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), have been reported to exhibit antiseizure effects in both human subjects and animal models. The research suggests that the hippocampus, a critical region for androgen action, may play a significant role in mediating these antiseizure effects. Understanding the interactions between androgens and seizures can offer insights into potential therapeutic approaches for epilepsy and related seizure disorders (Rhodes & Frye, 2004).

Potential Therapeutic Effects on Alzheimer's Disease

Glycogen synthase kinase-3 (GSK-3) is implicated in the pathogenesis of Alzheimer's disease (AD), with its involvement in the hyperphosphorylation of tau protein and neurofibrillary tangle formation. Research indicates that GSK-3, which shares a similar biochemical pathway with compounds related to "5beta-Androst-16-en-3alpha-ol," plays a crucial role in the neuronal death and synaptic loss observed in AD. Inhibiting GSK-3 activity has emerged as a potential therapeutic strategy to treat or mitigate the progression of AD, highlighting the relevance of studying androgen metabolites and their analogs in understanding the molecular underpinnings of neurodegenerative diseases (Takashima, 2006).

properties

IUPAC Name

(3R,5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXMNNRSSQZJP-DLEIETQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@H]4[C@@]3(CC[C@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Androst-16-en-3alpha-ol

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